2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, a methoxy group, and a benzodioxole moiety, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the aromatic rings . The reaction conditions often require the use of bases like cesium carbonate and solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline core can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield carboxylic acids, while reduction of the quinoline core can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL: This compound shares the benzodioxole moiety but lacks the quinoline and pyridine groups.
(E)-5-(BENZO[D][1,3]DIOXOL-5-YL)-1-(PIPERIDIN-1-YL)PENT-2-EN-1-ONE: This compound contains a benzodioxole moiety and a piperidine group but differs in its overall structure.
Uniqueness
The uniqueness of 2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinoline core, methoxy group, and benzodioxole moiety allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-29-17-5-6-20-18(10-17)19(24(28)26-13-15-3-2-8-25-12-15)11-21(27-20)16-4-7-22-23(9-16)31-14-30-22/h2-12H,13-14H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDGYWJMOUERIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CN=CC=C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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